molecular formula C17H20ClN3O4S B2678199 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine CAS No. 478041-44-0

4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

Cat. No.: B2678199
CAS No.: 478041-44-0
M. Wt: 397.87
InChI Key: QLOOGVSXMRNBJP-UHFFFAOYSA-N
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Description

4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a sulfonyl group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Chlorobenzyl Group: This step involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Morpholine Ring: The final step involves the cyclization to form the morpholine ring, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The pyrimidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methyl)-4-pyrimidinyl]morpholine
  • 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(ethyl)-4-pyrimidinyl]morpholine

Uniqueness

4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfonyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-24-11-15-10-16(21-6-8-25-9-7-21)20-17(19-15)26(22,23)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOOGVSXMRNBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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